molecular formula C8H11ClN2S B13175722 3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole

3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole

Cat. No.: B13175722
M. Wt: 202.71 g/mol
InChI Key: ZDQOJAIXFNREEQ-UHFFFAOYSA-N
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Description

3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole is a chemical compound with the molecular formula C₈H₁₁ClN₂S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole typically involves the reaction of cyclobutylmethyl chloride with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole
  • 3-{[1-(Chloromethyl)cyclopentyl]methyl}-1,2,5-thiadiazole
  • 3-{[1-(Chloromethyl)cyclohexyl]methyl}-1,2,5-thiadiazole

Uniqueness

3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

3-[[1-(chloromethyl)cyclobutyl]methyl]-1,2,5-thiadiazole

InChI

InChI=1S/C8H11ClN2S/c9-6-8(2-1-3-8)4-7-5-10-12-11-7/h5H,1-4,6H2

InChI Key

ZDQOJAIXFNREEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NSN=C2)CCl

Origin of Product

United States

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